N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-22(18-6-8-19(9-7-18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLWLPVIKEQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitrobenzoyl group.
Substitution: The benzyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl or piperazine rings .
Scientific Research Applications
Anticancer Activity
N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has been investigated for its potential anticancer effects. Studies have shown that derivatives of piperazine exhibit cytotoxic activities against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
Neuropharmacological Effects
The compound's piperazine component is known for its neuroactive properties. Research indicates that piperazine derivatives can act as serotonin receptor modulators, which may be beneficial in treating psychiatric disorders. The incorporation of the nitrobenzoyl group could enhance its affinity for specific receptors, potentially leading to improved therapeutic outcomes in conditions such as depression and anxiety .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds containing similar structural motifs have shown effectiveness against various bacterial strains, making them candidates for further investigation as antimicrobial agents .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuropharmacology | Potential serotonin receptor modulation | |
| Antimicrobial | Activity against bacterial strains |
Case Study 1: Anticancer Screening
A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cell lines (BT-474). The compound exhibited an IC50 value of approximately 0.99 μM, highlighting its potential as an effective anticancer agent .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, derivatives of the compound were tested for their effects on serotonin receptors. The results indicated that modifications to the piperazine ring could enhance binding affinity, suggesting that this compound could be developed into a therapeutic for mood disorders .
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrobenzoyl group may play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Comparative Analysis Table
*Estimated based on structural similarity to G856-8756.
Key Research Findings
- Positional Isomerism : The 3-nitro isomer (G856-8756) exhibits moderate lipophilicity (logD 2.869), suggesting that the 4-nitro analog may have comparable solubility but altered target interactions due to nitro group orientation .
- Substituent Effects : Sulfonyl groups (e.g., in butylsulfonyl derivatives) increase polarity but may limit blood-brain barrier penetration compared to nitrobenzoyl groups .
- Therapeutic Potential: Piperazine-linked pyridazines are versatile scaffolds, with nitro groups enhancing electrophilicity for kinase inhibition, while sulfur-containing analogs prioritize solubility for antimalarial applications .
Biological Activity
N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a pyridazine core substituted with a benzyl group and a piperazine moiety, which is further modified by a nitrobenzoyl group.
Research indicates that compounds similar to this compound exhibit their biological activity primarily through the inhibition of specific protein kinases involved in inflammatory pathways. For instance, studies have shown that related pyridazine derivatives can selectively block the production of pro-inflammatory cytokines such as IL-1β and nitric oxide (NO) from activated glial cells, suggesting a potential neuroprotective role in neurodegenerative diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in various studies:
- Inhibition of Cytokine Production : A derivative related to this compound was found to suppress excessive glial activation, which is linked to neurodegenerative diseases. This suppression was associated with decreased levels of inflammatory cytokines and oxidative stress markers .
- GSK-3β Inhibition : Research on piperazine derivatives has shown that they can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in inflammation. Compounds with similar structures demonstrated significant anti-inflammatory activity in animal models, reducing edema and pro-inflammatory mediator levels .
Neuroprotective Potential
The neuroprotective potential of this compound is underscored by its ability to modulate glial cell activity. By inhibiting harmful inflammatory responses without affecting beneficial functions, these compounds may offer therapeutic strategies for conditions like Alzheimer's disease and multiple sclerosis .
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine with high purity?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typically employed. For example:
Piperazine functionalization : React 4-nitrobenzoyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the 4-(4-nitrobenzoyl)piperazine intermediate.
Pyridazine coupling : Introduce the pyridazin-3-amine core via Buchwald-Hartwig amination or SNAr reaction, using catalysts like Pd(dba)₂ or Cu(I) salts (e.g., copper(I) bromide) with cesium carbonate as a base ().
Benzylation : React the intermediate with benzyl bromide in DMF at 60–80°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical Parameters : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agent) to minimize byproducts. Final purity (>95%) can be confirmed via ¹H/¹³C NMR and HRMS ().
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for nitrobenzoyl and pyridazine moieties) and benzyl CH₂ (δ ~4.5 ppm). Confirm piperazine connectivity via splitting patterns ().
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry using single-crystal X-ray diffraction. Use SHELXL for refinement and ORTEP-3 for visualization ().
- HRMS : Verify molecular formula (C₂₂H₂₂N₆O₃) with <5 ppm mass accuracy.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges might arise?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (e.g., DCM/hexane) to obtain high-quality crystals. Avoid solvents with high volatility.
- Data Collection : Optimize resolution (<0.8 Å) using synchrotron radiation or low-temperature (100 K) settings to reduce thermal motion artifacts.
- Refinement Challenges : Address disorder in the nitrobenzoyl or benzyl groups via SHELXL’s PART instructions. Check for twinning using PLATON’s TWINABS ().
- Validation : Cross-validate bond lengths/angles with similar structures in the Cambridge Structural Database ().
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzyl (e.g., electron-withdrawing groups) or nitrobenzoyl (e.g., halogen substitution) moieties. Use parallel synthesis for rapid screening ().
- Biological Assays : Test analogs against target enzymes (e.g., kinase or receptor binding assays) with IC₅₀ determination. Include positive controls (e.g., known inhibitors from ).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize analogs with improved hydrogen bonding (nitro group → active site) or π-π stacking (pyridazine → aromatic residues) ().
Q. What strategies mitigate CYP2D6-mediated metabolism to improve metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with human liver microsomes + NADPH. Quantify depletion via LC-MS/MS. Calculate kdep to assess CYP2D6 involvement ().
- Structural Modifications : Reduce basicity of the piperazine nitrogen (e.g., introduce electron-withdrawing groups) or increase steric hindrance near the metabolically labile site.
- Computational Guidance : Use MOE or Schrödinger to ensure the protonated nitrogen is >10 Å from potential oxidation sites, aligning with CYP2D6 substrate models ().
Q. How can contradictory biological activity data across studies be systematically analyzed?
- Methodological Answer :
- Source Investigation : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC data from vs. ).
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., NIH’s NCATS guidelines).
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variability in experimental design ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
